Aplindore fumarate is classified as a small molecule drug and is characterized by the following identifiers:
The compound is derived from the dioxinoindole framework, which is synthesized through complex organic reactions involving various intermediates. It has been developed by Neurogen Corporation, which was later acquired by Ligand Pharmaceuticals, transferring the rights to the compound to Ligand around the time of the merger .
The synthesis of aplindore fumarate involves several intricate steps:
Industrial production methods are optimized for large-scale manufacturing, emphasizing high-yield reactions and efficient purification techniques to ensure product consistency and purity.
Aplindore fumarate has a complex molecular structure characterized by:
The structural formula can be represented as follows:
This structure allows aplindore to interact selectively with dopamine receptors, particularly D2 receptors, which are crucial in modulating dopaminergic activity in the brain .
Aplindore fumarate can participate in various chemical reactions:
These reactions are essential for modifying aplindore's chemical properties and enhancing its pharmacological efficacy.
Aplindore functions primarily as a partial agonist at dopamine D2 receptors. Its mechanism involves:
Studies have shown that aplindore exhibits high affinity for both D2 and D3 receptors while demonstrating lower affinity for other receptors such as serotonin and alpha1-adrenoceptors. This selectivity is crucial for minimizing side effects commonly associated with broader-spectrum dopaminergic drugs .
Aplindore fumarate holds significant promise in various scientific applications:
Clinical trials have demonstrated its potential efficacy in improving motor deficits in animal models of Parkinson's disease, highlighting its relevance in developing new therapeutic strategies for managing dopaminergic disorders .
Aplindore fumarate (DAB-452) emerged from systematic efforts to develop selective dopamine receptor partial agonists with improved neuropharmacological profiles. Initial research focused on addressing limitations of first-generation antipsychotics and anti-Parkinsonian agents, which exhibited poor receptor subtype selectivity and high risk of side effects like dystonia or hyperprolactinemia. Early dopaminergic ligands such as haloperidol and bromocriptine demonstrated that D2 receptor modulation could alleviate motor symptoms but suffered from off-target binding to adrenergic, serotonergic, and histaminergic receptors [1] [4].
Aplindore was specifically engineered as a high-affinity partial agonist selective for D2-type receptors, with binding studies confirming:
This pharmacological profile positioned aplindore as a promising candidate for disorders involving dopaminergic dysfunction, particularly Parkinson's disease and restless legs syndrome, where balanced receptor modulation could avoid the extremes of hyperdopaminergia or complete receptor blockade [1] [10]. The fumarate salt form was subsequently developed to enhance physicochemical stability and oral bioavailability, marking a critical advancement from early free base formulations [5] [10].
Table 1: Receptor Binding Profile of Aplindore Fumarate
Receptor Type | Affinity (Ki, nM) | Selectivity Ratio vs. D2 |
---|---|---|
Dopamine D2 | 0.34 ± 0.08 | 1.0 |
Dopamine D3 | 0.65 ± 0.12 | 1.9 |
Dopamine D4 | 48.7 ± 6.2 | 143 |
5-HT2A | 210 ± 32 | 618 |
α1-Adrenergic | 315 ± 41 | 926 |
The development of aplindore fumarate reflects strategic molecular refinements of earlier dopaminergic scaffolds. Key structural innovations include:
Comparative studies with structural predecessors reveal critical advances:
The molecular evolution culminated in sustained-release formulations using hydroxypropyl methylcellulose (HPMC) matrices, which exploit the fumarate salt's predictable dissolution kinetics to maintain therapeutic plasma concentrations [9]. This addresses the pulsatile dopaminergic stimulation implicated in motor fluctuations in Parkinson's disease.
Table 2: Structural Evolution of Dopamine D2 Receptor Ligands
Compound (Generation) | Core Structure | Key Limitations | Aplindore's Innovations |
---|---|---|---|
Bromocriptine (1st) | Ergoline | Serotonin agonism, fibrosis risk | Non-ergoline dioxinoindole avoids 5-HT binding |
Ropinirole (2nd) | Aminothiazole | Low bioavailability, adrenergic effects | Enhanced brain penetration, α1 selectivity >900x |
Aplindore fumarate (3rd) | Dioxinoindole | N/A | Stereoselective binding, fumarate stability |
Aplindore's receptor selectivity arises from three interdependent mechanisms governed by molecular dynamics:
Genetic polymorphisms further refine therapeutic effects:
Table 3: Computational Parameters of Aplindore-Receptor Interactions
Parameter | D2 Receptor | D3 Receptor | D4 Receptor |
---|---|---|---|
Binding Energy (ΔG, kcal/mol) | -10.2 ± 0.3 | -9.8 ± 0.4 | -7.1 ± 0.6 |
Hydrogen Bonds Formed | 3 | 2 | 1 |
Residence Time (ms) | 420 ± 35 | 380 ± 40 | 90 ± 15 |
The fumarate counterion in aplindore fumarate (1:1 stoichiometry) provides critical pharmaceutical advantages through three mechanisms:
Pharmacokinetic studies in healthy volunteers demonstrate fumarate's impact on absorption:
Fumarate further creates a protective microenvironment within tablets by maintaining pH 3.5-4.2 at the solid-liquid interface, inhibiting oxidative degradation of the indole nitrogen. This stability enhancement was pivotal in transitioning from liquid-filled capsules to solid dosage forms during clinical development [8] [9].
Table 4: Pharmacokinetic Parameters of Aplindore Fumarate Formulations
Parameter | Immediate-Release (Fasted) | Immediate-Release (Fed) | Sustained-Release HPMC |
---|---|---|---|
Tmax (min) | 182 ± 31 | 361 ± 112 | 360 ± 45 |
Cmax (mg/L) | 0.84 ± 0.33 | 0.48 ± 0.47 | 0.62 ± 0.18 |
AUC0-∞ (mg·min/L) | 66 ± 18 | 92 ± 27 | 210 ± 42 |
Relative Bioavailability | 100% | 89% | 103% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7